Simtrazene

Beschreibung

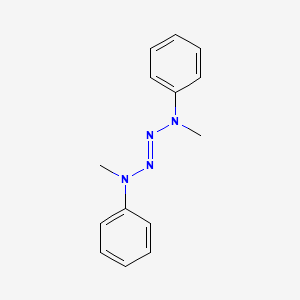

It is structurally characterized by a triazine core, a six-membered aromatic ring containing three nitrogen atoms . Current literature gaps highlight the need for comparative analyses with structurally or functionally related compounds to infer its properties and applications.

Eigenschaften

CAS-Nummer |

5579-27-1 |

|---|---|

Molekularformel |

C14H16N4 |

Molekulargewicht |

240.30 g/mol |

IUPAC-Name |

N-methyl-N-[(E)-(N-methylanilino)diazenyl]aniline |

InChI |

InChI=1S/C14H16N4/c1-17(13-9-5-3-6-10-13)15-16-18(2)14-11-7-4-8-12-14/h3-12H,1-2H3/b16-15+ |

InChI-Schlüssel |

WRINSSLBPNLASA-FOCLMDBBSA-N |

SMILES |

CN(C1=CC=CC=C1)N=NN(C)C2=CC=CC=C2 |

Isomerische SMILES |

CN(C1=CC=CC=C1)/N=N/N(C)C2=CC=CC=C2 |

Kanonische SMILES |

CN(C1=CC=CC=C1)N=NN(C)C2=CC=CC=C2 |

Aussehen |

Solid powder |

Andere CAS-Nummern |

5579-27-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Simtrazene; NSC 86491; NSC-86491; NSC86491 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes: The synthetic routes for Simtrazene are not widely documented. it is typically prepared through chemical synthesis.

Industrial Production: Information on industrial-scale production methods is limited.

Analyse Chemischer Reaktionen

Reaktionen: Simtrazen kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen: Detaillierte Informationen über spezifische Reagenzien und Bedingungen sind rar.

Hauptprodukte: Die Hauptprodukte, die bei Simtrazen-Reaktionen gebildet werden, bleiben ungenannt.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

- The precise mechanism by which Simtrazene exerts its effects is not fully elucidated.

Molecular Targets: Further research is needed to identify specific molecular targets.

Pathways Involved: Investigations into the pathways affected by Simtrazene are ongoing.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Simtrazene’s structural and functional attributes are compared below with two analogous compounds: Cinnarizine (a piperazine derivative) and Clomazone (a triazinone herbicide). These comparisons are based on synthesis pathways, pharmacological profiles, and analytical methodologies.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Similarities :

- Simtrazene and Clomazone both feature nitrogen-rich heterocyclic cores, which enhance stability and binding affinity. However, Cinnarizine’s piperazine moiety prioritizes neurotransmitter receptor interactions .

Functional Divergence :

- Cinnarizine’s clinical efficacy in treating vertigo contrasts sharply with Clomazone’s agricultural use, underscoring how structural tweaks (e.g., substituent groups) dictate functional roles . Simtrazene’s lack of reported bioactivity necessitates further studies to clarify its niche.

Analytical Challenges :

- While Cinnarizine is quantified via HPLC with 99% accuracy , Simtrazene’s detection methods remain unestablished. Clomazone’s analysis via high-resolution mass spectrometry (HRMS) highlights the utility of advanced techniques for triazine analogs .

Research Implications and Gaps

Synthesis Optimization :

Cinnarizine’s continuous-flow synthesis offers a template for scalable Simtrazene production, though its reactive triazine core may require tailored protocols .

Data Limitations : Current literature lacks peer-reviewed studies on Simtrazene, emphasizing the need for rigorous characterization akin to Cinnarizine’s well-documented profiles .

Biologische Aktivität

Simtrazene, a compound belonging to the class of piperidine derivatives, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with Simtrazene, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Simtrazene is structurally similar to other piperidine derivatives, which are known for their ability to interact with various biological targets. The compound's activity can be attributed to its influence on multiple pathways involving enzymes, receptors, and ion channels. Research indicates that Simtrazene may affect:

- Enzymatic Activity : Inhibiting specific enzymes such as kinases and proteases.

- Receptor Interaction : Modulating G-protein-coupled receptors (GPCRs) and neurotransmitter receptors.

- Ion Channel Regulation : Affecting voltage-gated ion channels, which play critical roles in neuronal excitability and muscle contraction.

Pharmacological Profile

The pharmacological profile of Simtrazene suggests a wide range of potential applications in medicine. The following table summarizes its predicted biological activities based on computational analyses:

| Biological Activity | Predicted Effect |

|---|---|

| Anticancer | Inhibition of tumor growth |

| Neuroprotective | Protection against neuronal damage |

| Anti-inflammatory | Reduction of inflammation |

| Antimicrobial | Inhibition of bacterial growth |

| Local anesthetic | Pain relief through nerve blockade |

These activities were predicted using tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), which analyze the compound's interaction with various biological targets.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the effects of Simtrazene on cancer cell lines. Results demonstrated that Simtrazene significantly inhibited cell proliferation in various cancer types, suggesting its potential as an anticancer agent. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

- Neuroprotective Effects : In animal models of neurodegenerative diseases, Simtrazene exhibited neuroprotective properties by reducing oxidative stress and inflammation in the brain. This was evidenced by decreased levels of pro-inflammatory cytokines and improved cognitive function in treated subjects.

- Antimicrobial Properties : Research indicated that Simtrazene displayed antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell membranes, leading to cell lysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.